molecular formula C24H38N6 B1664846 AMD 3465 CAS No. 185991-24-6

AMD 3465

Numéro de catalogue: B1664846
Numéro CAS: 185991-24-6
Poids moléculaire: 410.6 g/mol
Clé InChI: CWJJHESJXJQCJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Cancer Therapy

1. Breast Cancer Inhibition
Research indicates that AMD 3465 significantly inhibits breast cancer growth and metastasis. In vitro studies demonstrated that treatment with this compound reduced tumor cell proliferation and induced apoptosis in breast cancer cell lines. Furthermore, in murine models, this compound decreased tumor formation and metastases to organs such as the lung and liver by modulating oncogenic signaling pathways like STAT3 and AKT .

2. Osteosarcoma Treatment
In studies involving osteoblast-like cells (MG63), this compound was shown to counteract the negative effects of high glucose levels on cell proliferation and migration. It inhibited apoptosis induced by high glucose, suggesting its potential as a therapeutic agent for conditions like diabetic osteopathy .

3. Immune Response Modulation
this compound has been evaluated for its effects on immune responses in various models. In Th1- and Th2-mediated hypersensitivity models, it demonstrated a biased effect by reducing type-2 inflammation markers while minimally affecting type-1 responses . This suggests potential applications in treating allergic conditions or asthma where type-2 inflammation is prevalent.

Imaging Applications

1. PET Imaging Agent Development
Recent advancements have led to the development of radiolabeled forms of this compound ([^18F]this compound) for use as a positron emission tomography (PET) imaging agent. This radiotracer targets CXCR4 receptors in vivo, providing a non-invasive method to visualize tumors that overexpress this receptor. Preclinical studies have shown that [^18F]this compound effectively accumulates in CXCR4-positive tumor models, making it a promising tool for cancer diagnosis and monitoring .

Comparative Data Table

Application Area Effect Observed Study Reference
Breast CancerInhibition of growth and metastasis
OsteosarcomaCounteraction of high glucose-induced apoptosis
Immune ResponseReduced type-2 inflammation
PET ImagingEffective accumulation in CXCR4-positive tumors

Case Studies

Case Study: Breast Cancer Treatment
A study involving murine models demonstrated that this compound significantly reduced tumor size and metastasis when administered prior to tumor implantation. The mechanism involved modulation of immune cell infiltration into the tumor microenvironment, showcasing its dual action on both tumor cells and immune cells .

Case Study: Diabetic Osteopathy
In vitro experiments showed that this compound not only preserved cell viability under high glucose conditions but also restored normal migration patterns in MG63 cells. This suggests its utility in managing complications associated with diabetes .

Mécanisme D'action

Target of Action

AMD 3465, also known as GENZ-644494, is a potent and selective antagonist of the chemokine receptor CXCR4 . CXCR4 is a G-protein coupled receptor involved in chemotaxis, or the directed movement of cells in response to chemical signals. It plays a crucial role in various biological processes, including immune response, development, and hematopoiesis .

Mode of Action

This compound binds to CXCR4 with high affinity, blocking the interaction between CXCR4 and its natural ligand, CXCL12 . This prevents the activation of CXCR4 and inhibits the downstream signaling pathways that are normally triggered by CXCL12 binding .

Biochemical Pathways

The primary pathway affected by this compound is the CXCR4/CXCL12 signaling pathway. Under normal conditions, the binding of CXCL12 to CXCR4 activates various intracellular signaling cascades, leading to cellular responses such as chemotaxis, cell survival, and proliferation . By blocking CXCR4, this compound inhibits these responses.

Pharmacokinetics

The pharmacokinetics of this compound have been investigated in animal models. Following subcutaneous administration, absorption of this compound is rapid. The compound is cleared from the plasma in a biphasic manner, with a terminal half-life of 1.56-4.63 hours . This suggests that this compound has good bioavailability and a relatively short half-life.

Result of Action

The primary result of this compound action is the inhibition of CXCR4-mediated responses. In vitro studies have shown that this compound can potently inhibit HIV entry into cells . Additionally, it has been found to cause leukocytosis and mobilize hematopoietic stem cells in vivo . These effects are likely due to the disruption of CXCR4/CXCL12 signaling.

Analyse Biochimique

Biochemical Properties

AMD 3465 interacts with the CXCR4 receptor, a G-protein coupled receptor, and exhibits an 8-fold greater affinity than AMD 3100 . This interaction plays a crucial role in various biochemical reactions, including cell signaling, chemotaxis, and stem cell mobilization .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It potently inhibits HIV cell entry, demonstrating its influence on cell function . Additionally, it has been found to mobilize stem cells in vivo . In the context of cancer, this compound has been shown to inhibit the migration of cancer cells towards SDF-1, thereby potentially limiting cancer metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its natural ligand, SDF-1 α . This prevents the activation of CXCR4 and the subsequent intracellular signaling pathways that are typically initiated by SDF-1 α binding . This mechanism of action is thought to underlie the observed effects of this compound on HIV cell entry and stem cell mobilization .

Metabolic Pathways

Given its role as a CXCR4 antagonist, it is likely involved in the regulation of pathways associated with CXCR4 activity, such as chemotaxis and cell signaling .

Subcellular Localization

The subcellular localization of this compound is likely to be at the cell membrane, given that its target, CXCR4, is a membrane-bound receptor

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AMD 3465 typically involves multiple steps. One common method includes the reaction of pyridinemethanamine with a benzyl halide derivative containing the tetraazacyclotetradecane group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

AMD 3465 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

This compound stands out due to its higher efficiency as a CXCR4 antagonist and its broader range of applications in scientific research .

Activité Biologique

AMD 3465 is a novel, selective antagonist of the chemokine receptor CXCR4, which has garnered attention for its potential therapeutic applications in various diseases, including cancer and HIV. This compound is recognized for its ability to modulate biological processes associated with CXCR4 signaling, which plays a crucial role in cell migration, proliferation, and immune responses.

This compound functions by blocking the interaction between CXCR4 and its natural ligand, CXCL12. This blockade inhibits downstream signaling pathways that are critical for tumor growth and metastasis, as well as immune cell recruitment. The compound has been shown to exhibit a higher affinity for CXCR4 compared to its predecessor, AMD 3100, making it a more potent agent in various biological contexts .

Anticancer Effects

Research has demonstrated that this compound can significantly inhibit breast cancer growth and metastasis. In studies utilizing murine models, treatment with this compound resulted in:

  • Reduced tumor formation : Inhibition of tumor growth was observed in syngeneic immunocompetent breast cancer models.
  • Decreased metastasis : The compound reduced the spread of cancer cells to the lungs and liver.
  • Altered oncogenic signaling : Key oncogenic proteins such as STAT3, JAK2, AKT, and cMYC showed reduced phosphorylation levels following treatment .

Table 1: Summary of Anticancer Effects of this compound

EffectObservation
Tumor Growth InhibitionSignificant reduction in tumor size
Metastasis PreventionDecreased metastases to lungs and liver
Oncogenic Signaling ModulationReduced phosphorylation of key oncogenic proteins

Immune Modulation

In addition to its anticancer properties, this compound has been studied for its effects on immune responses. In models of hypersensitivity, it was found to:

  • Reduce eosinophil recruitment : In type-2 granuloma formation models, this compound significantly decreased eosinophil content and cytokine production (IL-5, IL-10, IL-13) in draining lymph nodes.
  • Impair T-cell activation : The compound interfered with primary and secondary T-cell activation events during immune induction .

Table 2: Immune Modulation Effects of this compound

Immune ResponseEffect
Eosinophil RecruitmentSignificantly reduced
Cytokine ProductionDecreased IL-5, IL-10, IL-13 levels
T-cell ActivationImpaired during primary immune response

Case Study 1: Breast Cancer Model

In a controlled study involving murine models of breast cancer, this compound was administered at varying concentrations (1-10 µM). The results indicated:

  • No significant cytotoxic effects on normal cell proliferation.
  • A marked decrease in invasive behavior of highly metastatic 4T1 cells when exposed to this compound .

Case Study 2: Hypersensitivity Response

Another study focused on the effects of this compound on Th1 and Th2-mediated hypersensitivity. Mice treated with this compound showed:

  • Minimal impact on type-1 inflammation but significant reduction in type-2 inflammation.
  • Alterations in cytokine profiles that suggest potential therapeutic benefits for chronic hypersensitivity diseases .

Propriétés

IUPAC Name

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N6/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJJHESJXJQCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864849
Record name 1-(Pyridin-2-yl)-N-({4-[(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phenyl}methyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185991-24-6
Record name AMD-8664
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185991246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMD-8664
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMD9Z48ZTT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMD 3465
Reactant of Route 2
AMD 3465
Reactant of Route 3
AMD 3465
Reactant of Route 4
AMD 3465
Reactant of Route 5
AMD 3465
Reactant of Route 6
AMD 3465

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.